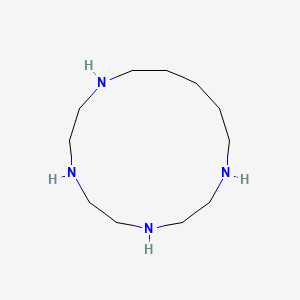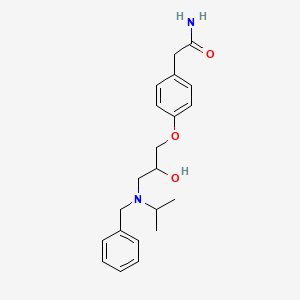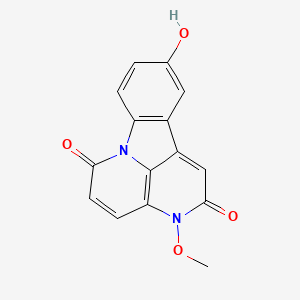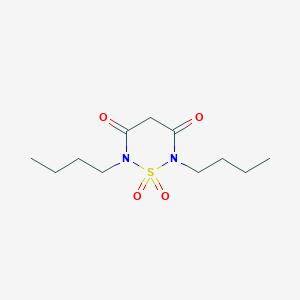
Acetic acid, 2,2',2'',2'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple acetic acid groups linked by a central ethanediyldiphosphinidyne moiety
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications. The production process likely involves specialized equipment and conditions to maintain the integrity of the compound.
化学反应分析
Types of Reactions
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
科学研究应用
Acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound can be utilized in the production of specialized materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- include:
Acetic acid: A simpler carboxylic acid with widespread use in various applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple acetic acid groups, used in various industrial and medical applications.
Acetic acid, 2-ethylhexyl ester: An ester derivative of acetic acid with applications in the production of plasticizers and solvents.
Uniqueness
The uniqueness of acetic acid, 2,2’,2’‘,2’‘’-(1,2-ethanediyldiphosphinidyne)tetrakis- lies in its complex structure, which provides distinct chemical properties and reactivity compared to simpler acetic acid derivatives
属性
CAS 编号 |
79497-89-5 |
|---|---|
分子式 |
C10H16O8P2 |
分子量 |
326.18 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxymethyl)phosphanyl]ethyl-(carboxymethyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H16O8P2/c11-7(12)3-19(4-8(13)14)1-2-20(5-9(15)16)6-10(17)18/h1-6H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI 键 |
PAHNSFYPJSANMA-UHFFFAOYSA-N |
规范 SMILES |
C(CP(CC(=O)O)CC(=O)O)P(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)

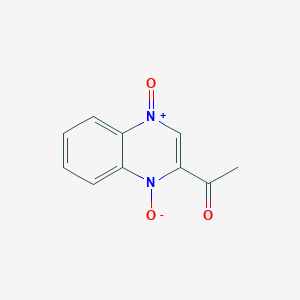

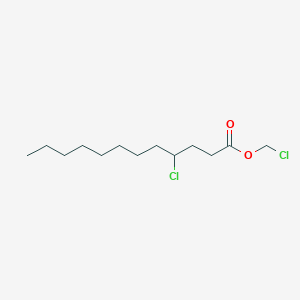
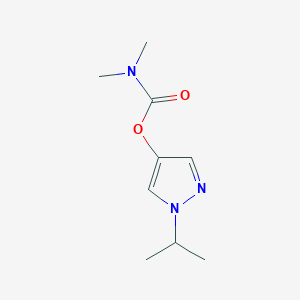
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
